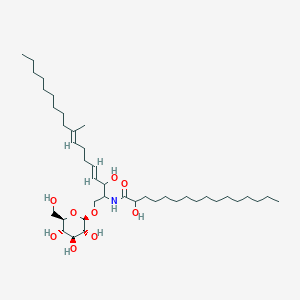
(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine is a complex organic compound with multiple functional groups, including hydroxyl groups, a hexadecanamide moiety, and a trihydroxy oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions to form the final amide bond. Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride, oxidizing agents like pyridinium chlorochromate, and coupling reagents like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the octadeca-4,8-dien moiety can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl and amide groups.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds include other hydroxylated amides and trihydroxy oxane derivatives. Compared to these compounds, (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine is unique due to its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C41H77NO9 |
|---|---|
Peso molecular |
728.1 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide |
InChI |
InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33?,34?,35?,36-,37-,38+,39-,41-/m1/s1 |
Clave InChI |
YBSQGNFRWZKFMJ-AHCXLOBWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC(C(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
Sinónimos |
cerebroside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















